Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a chemical compound that features a piperidine ring substituted with a pyridine moiety and a methyl ester group
Scientific Research Applications
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various modes of action depending on their specific structures and the targets they interact with .
Biochemical Pathways
Piperidine derivatives have been found to affect a variety of biochemical pathways, depending on their specific structures and the targets they interact with .
Pharmacokinetics
The compound’s molecular weight is 24832 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structures and the targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate typically involves the reaction of 3-pyridylpiperidine with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of substituted pyridine or piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Lacks the pyridine moiety, making it less versatile in certain applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different structural features and applications.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is unique due to the combination of the pyridine and piperidine rings, which confer distinct chemical reactivity and biological activity. This structural arrangement allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(2-pyridin-3-ylpiperidin-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-10-16-9-3-2-6-13(16)12-5-4-8-15-11-12/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGHMLCASYUAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.